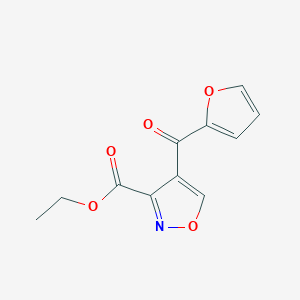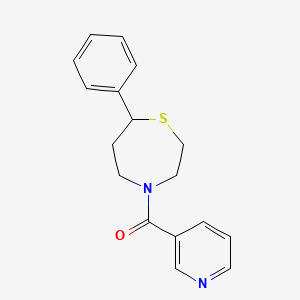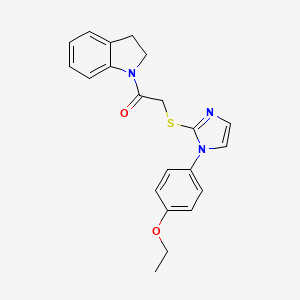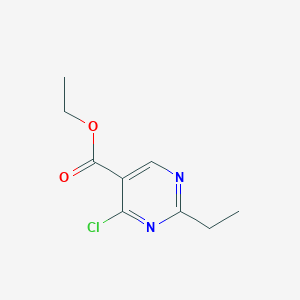
(Hydroxy-phenyl-phosphono-methyl)-phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hydroxy-phenyl-phosphono-methyl)-phosphonic acid, commonly known as HPPMP, is a chemical compound that belongs to the family of phosphonic acids. It is a white crystalline powder that is soluble in water, ethanol, and acetone. HPPMP has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and material science.
Applications De Recherche Scientifique
Synthesis and Characterization
(Sevrain et al., 2017) discuss the various applications of phosphonic acids, including their use in the design of supramolecular or hybrid materials and for the functionalization of surfaces. The synthesis methods of phosphonic acids are detailed, highlighting their importance in various fields such as chemistry, biology, and physics.
One-Pot Synthesis Methodology
(Egorov et al., 2011) present a one-pot procedure for synthesizing 1-hydroxy-1,1-bis(phosphonic acid)s from carboxylic acids. This efficient methodology is exemplified by the synthesis of well-known bis(phosphonate)s like alendronate, emphasizing the chemical versatility of phosphonic acids.
Anti-Alzheimer and Antioxidant Activities
(Zaout et al., 2021) focus on the synthesis and characterization of α-aminophosphonates molecules. These molecules, including derivatives of (hydroxy-phenyl-phosphono-methyl)-phosphonic acid, showed potent anti-cholinesterase activity, suggesting potential use in treating Alzheimer's disease and demonstrating antioxidant properties.
Anticancer Applications
(Guénin et al., 2005) explore the synthesis of new aromatic bisphosphonates and their structure-activity relationships. Their study revealed significant anti-proliferative activity against tumor cell lines, highlighting the potential of phosphonic acid derivatives in cancer research.
Surface Functionalization
(Dubey et al., 2010) investigate the order and alignment in self-assembled monolayers of organophosphonic acids on silicon oxide surfaces. These findings are relevant for sensor applications, showcasing the importance of phosphonic acids in creating organized molecular structures for technological applications.
Role in Biomineralization Processes
(Ziȩba et al., 1996) examine the effect of phosphonate additives on the crystal growth of hydroxyapatite, an important aspect of biomineralization. The study provides insights into the influence of phosphonic acids on biological and industrial mineral formation processes.
Pharmaceutical Applications
(Altin et al., 2014) discuss the synthesis of dental monomers containing phosphonic acid groups. These monomers exhibit good hydrolytic stability and polymerization rates, making them suitable for use in dental adhesives. This highlights the relevance of phosphonic acid derivatives in dental and medical applications.
Propriétés
IUPAC Name |
(hydroxy-phenyl-phosphonomethyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7P2/c8-7(15(9,10)11,16(12,13)14)6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11)(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOMURCDMLBWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)(P(=O)(O)O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Hydroxy(phenyl)phosphonomethyl]phosphonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2656676.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2656681.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656687.png)
![5-Chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2656688.png)
![(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2656690.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2656691.png)
![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2656697.png)
